(S)-N-methyl-1-(4-methylmorpholin-2-yl)methanamine
Description
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-methyl-1-[(2S)-4-methylmorpholin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2O/c1-8-5-7-6-9(2)3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
IEHQWJZAQGRTOC-ZETCQYMHSA-N |
Isomeric SMILES |
CNC[C@H]1CN(CCO1)C |
Canonical SMILES |
CNCC1CN(CCO1)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-N-methyl-1-(4-methylmorpholin-2-yl)methanamine
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction of the morpholine ring with the correct stereochemistry at the 2-position.
- Introduction of the methyl group on the nitrogen atom (N-methylation).
- Maintenance of the (S)-configuration throughout the synthetic process.
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Steps
The synthesis often begins with chiral precursors such as (S)-4-methylmorpholine or its derivatives. The morpholine ring can be formed via cyclization reactions involving amino alcohols or related intermediates.
N-Methylation
Selective mono-N-methylation of the amine is crucial to obtain the target compound without over-alkylation. Recent research has demonstrated the use of methanol as a methylating agent under catalytic conditions to achieve selective mono-N-methylation. For example, catalysts such as NiZnAl-layered double hydroxides (LDHs) have been employed in autoclave reactions under nitrogen atmosphere, with carefully controlled temperature and pressure to favor the formation of the mono-methylated product.
Reaction Conditions
- Solvents: Common solvents include dichloromethane, toluene, and alcohol solvents.
- Bases: Potassium carbonate, cesium carbonate, sodium hydroxide, or lithium hydroxide are used to facilitate deprotonation and promote nucleophilic substitution.
- Acids: In some cases, acids such as hydrochloric acid, trifluoroacetic acid, methanesulfonic acid, or p-toluenesulfonic acid are used to catalyze ring formation or purification steps.
- Temperature: Reactions are conducted typically between -70°C to 70°C, with preferred ranges between -40°C to 30°C to maintain stereochemical integrity.
Industrial Scale Production
Industrial synthesis employs continuous flow reactors to maintain consistent quality and stereochemical purity. Reaction parameters such as temperature, pressure, and reagent feed rates are tightly controlled. Purification techniques include recrystallization and column chromatography to isolate the pure this compound.
Data Table: Summary of Preparation Conditions
Chemical Reactions Analysis
Types of Reactions
(2S)-2N,4-Dimethylmorpholine methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimalarial Activity
Research indicates that derivatives of (S)-N-methyl-1-(4-methylmorpholin-2-yl)methanamine have shown promise in the development of antimalarial agents. A study highlighted the synthesis of a novel 4-aminoquinoline derivative that exhibited curative activity against chloroquine-resistant malaria parasites. The compound demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating its potential as an effective treatment for malaria .
1.2 Antiandrogenic Properties
Another significant application involves the exploration of this compound in antiandrogenic therapies. A library of compounds based on this structure was synthesized and tested for activity against human prostate cancer cell lines. The results indicated that modifications to the morpholine structure could enhance antiandrogenic effects, making it a candidate for further development in cancer treatment .
Chemical Synthesis
2.1 Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Starting Materials: The synthesis often begins with readily available morpholine derivatives.
- Reagents: Common reagents include potassium carbonate and various alkyl halides to facilitate the N-alkylation process.
A detailed synthesis procedure involves refluxing morpholine with alkylating agents in a suitable solvent like acetonitrile, followed by purification methods such as column chromatography .
3.1 Structure-Activity Relationship Studies
The biological activity of this compound and its derivatives has been extensively studied through structure-activity relationship (SAR) analyses. These studies focus on how modifications to the molecular structure affect biological potency and selectivity against specific targets, such as androgen receptors and malaria parasites .
Table of Key Findings
Case Studies
5.1 Case Study: Antimalarial Derivative Development
In a recent study, researchers synthesized a series of 4-aminoquinoline derivatives incorporating this compound. These compounds were evaluated for their antiplasmodial activity against both chloroquine-sensitive and resistant strains of malaria. The findings revealed that certain modifications led to enhanced efficacy, paving the way for future drug development aimed at combating resistant malaria strains .
5.2 Case Study: Prostate Cancer Research
A different study focused on the antiandrogenic properties of compounds derived from this compound. Researchers created a library of compounds and tested them on LNCaP prostate cancer cells, identifying several candidates that significantly inhibited cell growth through androgen receptor antagonism .
Mechanism of Action
The mechanism of action of (2S)-2N,4-Dimethylmorpholine methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their molecular features, and physicochemical properties:
Stereochemical and Functional Group Variations
- Chirality : The (S)-enantiomer of the target compound may exhibit distinct biological activity compared to its (R)-counterpart or racemic mixtures. For example, enantiomers often show differences in receptor binding, as seen in neurotransmitter analogs like (S)- vs. (R)-amphetamine .
- Ethoxy Linker: Reduces logP (predicted ~1.8) and improves aqueous solubility, beneficial for oral bioavailability . Cyclohexyl Moiety: Adds steric hindrance, which may reduce off-target interactions in catalytic systems .
Biological Activity
(S)-N-methyl-1-(4-methylmorpholin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen and one oxygen atom. The presence of two nitrogen atoms in its structure enhances its reactivity and potential biological activity, making it a candidate for various medicinal applications. Its molecular formula is CHNO, and it has a CAS number of 141814-57-5.
1. Inhibition of Enzymatic Activity
Recent studies have highlighted the compound's ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. In vitro assays demonstrated that various derivatives of N-methylmorpholine exhibit significant inhibitory profiles against this enzyme. The calculated IC values for some derivatives are summarized in Table 1.
| Compound Name | IC (µM) |
|---|---|
| Compound A | 12.5 |
| Compound B | 8.3 |
| Compound C | 15.0 |
This suggests that modifications in the structure can lead to enhanced inhibitory activity, indicating a potential therapeutic role in managing glycemic control .
2. Case Studies on Anti-Cancer Activity
In a study focusing on prostate cancer cell lines (LNCaP), compounds structurally related to this compound were evaluated for anti-androgenic properties. The results indicated that certain substitutions on the nitrogen atom significantly increased the anti-cancer activity through enhanced hydrophobic interactions with the androgen receptor .
3. Neuroprotective Effects
Another area of investigation has been its neuroprotective effects. Compounds with similar morpholine structures have shown promise in models of neurodegenerative diseases, suggesting that this compound may also possess neuroprotective properties due to its ability to modulate neurotransmitter systems .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the positioning and nature of substituents on the morpholine ring and amine group significantly influence biological activity. For instance, the introduction of hydrophobic groups enhances binding affinity to target proteins, as seen in various docking studies .
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Formation of Morpholine Derivative : Starting from commercially available morpholine derivatives.
- Alkylation Reaction : Utilizing alkyl halides to introduce methyl groups at specific positions.
- Purification : Employing chromatographic techniques to isolate the desired product.
These synthetic routes are crucial for producing analogs for further biological testing and optimization .
Q & A
Q. Q1. What are the recommended synthetic routes for (S)-N-methyl-1-(4-methylmorpholin-2-yl)methanamine, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves reductive amination of 4-methylmorpholine-2-carbaldehyde with methylamine, followed by chiral resolution. Enantiomeric purity is critical; asymmetric catalysis using chiral auxiliaries (e.g., (R)- or (S)-BINAP ligands) can achieve >98% enantiomeric excess (ee). Purification via preparative chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 80:20) is recommended for final isolation. Characterization by polarimetry and chiral GC/MS validates enantiopurity .
Q. Q2. How should researchers characterize the structural and stereochemical identity of this compound?
Methodological Answer: Use a combination of:
- 1H/13C NMR : Compare chemical shifts with analogs (e.g., δ ~3.59–3.32 ppm for morpholine protons, δ ~2.90–2.80 ppm for N-methyl groups) .
- High-resolution mass spectrometry (HRMS) : Exact mass = 174.24226 (C11H14N2) .
- X-ray crystallography : For absolute stereochemistry determination, employ SHELX programs for structure refinement .
Q. Q3. What are the key stability considerations for this compound under laboratory storage conditions?
Methodological Answer: The compound is hygroscopic and prone to oxidation. Store under inert gas (argon) at −20°C in amber vials. Monitor stability via periodic LC-MS analysis (e.g., Agilent ZORBAX SB-C18 column, acetonitrile:H2O gradient). Degradation products often include morpholine ring-opened aldehydes, detectable by GC/MS .
Advanced Research Questions
Q. Q4. How does the stereochemistry (S-configuration) influence biological activity, and what assays are suitable for quantifying this effect?
Methodological Answer: The S-enantiomer may exhibit enhanced binding to targets like cytochrome P450 enzymes (e.g., CYP5122A1) due to spatial compatibility. Use:
Q. Q5. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer: Employ molecular dynamics (MD) simulations with software like AMBER or GROMACS:
Q. Q6. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Standardize protocols:
- Dose-response curves : Use 8–12 concentrations in triplicate to minimize variability.
- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., fluorescence polarization for enzyme inhibition) .
Experimental Design & Data Analysis
Q. Q7. What strategies optimize the yield of this compound in multistep syntheses?
Methodological Answer:
- Stepwise optimization : Vary reaction temperature (40–80°C) and catalyst loading (5–10 mol% Pd/C for hydrogenation).
- Design of Experiments (DoE) : Apply factorial design to identify critical parameters (e.g., solvent polarity, reaction time).
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. Q8. How should researchers analyze NMR data for detecting trace impurities?
Methodological Answer:
- 1D selective NOESY : Differentiate diastereomeric impurities (<0.5%).
- 2D HSQC/TOCSY : Assign overlapping proton signals (e.g., morpholine vs. methanamine protons).
- Quantitative NMR (qNMR) : Use trimethylsilylpropanoic acid (TSP) as an internal standard .
Biological & Mechanistic Studies
Q. Q9. What are the hypothesized mechanisms of action for this compound in modulating bacterial riboswitches?
Methodological Answer: The morpholine moiety may mimic natural ligands (e.g., thiamine pyrophosphate) in riboswitch binding pockets. Use:
Q. Q10. How can researchers validate mitochondrial-targeted apoptosis induced by this compound?
Methodological Answer:
- JC-1 staining : Quantify mitochondrial membrane depolarization via flow cytometry.
- Western blotting : Monitor cleavage of caspase-3 and PARP.
- Seahorse XF Analyzer : Measure oxygen consumption rate (OCR) to assess mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
